N-(2,4-dimethoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carboxylic acid derivatives.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the triazole ring or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: A triazole antifungal with a broader spectrum of activity.
Voriconazole: Known for its effectiveness against a variety of fungal infections.
Uniqueness
N-(2,4-dimethoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole-3-carboxamide may have unique properties due to the presence of the 2,4-dimethoxyphenyl group, which can influence its biological activity and pharmacokinetic profile.
Properties
Molecular Formula |
C13H13N7O3 |
---|---|
Molecular Weight |
315.29 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carboxamide |
InChI |
InChI=1S/C13H13N7O3/c1-22-8-3-4-9(10(5-8)23-2)16-12(21)11-17-13(19-18-11)20-6-14-15-7-20/h3-7H,1-2H3,(H,16,21)(H,17,18,19) |
InChI Key |
DHXIBHOLNYVOMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=NC(=NN2)N3C=NN=C3)OC |
Origin of Product |
United States |
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